NSD3-PWWP1 Binding Affinity: BI-9321 Trihydrochloride vs. Negative Control BI-9466
BI-9321 trihydrochloride demonstrates sub-micromolar binding affinity to the NSD3-PWWP1 domain, whereas the structurally related negative control BI-9466 exhibits negligible binding [1]. BI-9466 differs only by a more basic nitrogen heterocycle introduced at the 5-position of the BI-9321 scaffold [2].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 166 nM |
| Comparator Or Baseline | BI-9466: Kd = 144 µM |
| Quantified Difference | ~870-fold weaker binding |
| Conditions | Surface Plasmon Resonance (SPR) |
Why This Matters
This ~870-fold difference validates that the 5-position modification is the critical determinant of target engagement; use of any analog lacking the correct 5-position substituent will fail to bind the PWWP1 domain.
- [1] Böttcher J, et al. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3. Nat Chem Biol. 2019 Aug;15(8):822-829. View Source
- [2] TargetMol. BI-9466 Product Datasheet. View Source
